(S)-trichostatic acid

HDAC inhibition Epigenetics Cell differentiation

Researchers using Trichostatin A (TSA) in HDAC inhibition studies require a matched, biologically inactive control to rule out off-target artifacts. (S)-Trichostatic acid is the definitive (S)-enantiomer negative control-biologically inactive in differentiation and cell cycle arrest assays, providing a binary on/off contrast to active (R)-TSA. • Inactive negative control for TSA/HDAC assays; confirms on-target mechanism • Defined [α]20D = -147° (C=0.32, MeOH); ≥98% ee for chiral HPLC calibration • Stable carboxylic acid form for long-term cell culture baselines • Key synthetic intermediate for (-)-trichostatin A (distomer) SAR studies

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 68690-19-7
Cat. No. B1255519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-trichostatic acid
CAS68690-19-7
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+/t13-/m0/s1
InChIKeyVKEITMNFEJHFCX-LEJRBOCMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Trichostatic Acid Procurement for HDAC Research


(S)-Trichostatic acid is the (S)-enantiomer of trichostatic acid, a hydrolysis product and synthetic precursor of the well-known histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) [1]. This compound, with the IUPAC name (2E,4E,6S)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-2,4-heptadienoic acid, is characterized by its carboxylic acid functional group, which distinguishes it from the active hydroxamic acid moiety of TSA . Commercially, it is typically supplied as a crystalline powder with a purity of ≥98% (HPLC) and a defined optical rotation of [α]20D = -147° (C=0.32, MeOH) [2].

Chiral reference-standard workflow for enantiomeric attribution studies
Stereochemical negative-control fit for HDAC target-engagement assays
Synthetic intermediate context for distomer preparation and SAR analysis

Why (S)-Trichostatic Acid Substitution Fails


The trichostatin family exhibits profound stereochemical and functional group-dependent activity profiles that preclude simple substitution. The most critical differentiator is the stark contrast in biological activity between enantiomers and analogs: the natural (R)-trichostatin A is a potent HDAC inhibitor active at low nanomolar concentrations, whereas (S)-trichostatic acid is biologically inactive in key cellular assays [1]. This inactivity is not merely a matter of reduced potency but a binary on/off switch dictated by both the absolute configuration (S vs. R) and the presence of the hydroxamate warhead [2]. Therefore, substituting (S)-trichostatic acid with its (R)-enantiomer or with (S)-trichostatin A yields compounds with completely different, and often confounding, biological readouts, rendering them unsuitable for applications requiring a true negative control or a defined, inactive synthetic intermediate [3].

Enantiomer (S→R): Opposite absolute configuration may reverse stereochemical attribution and shift assay readout
Trichostatin A analog: Hydroxamate warhead absence alters target engagement; carboxylic acid form does not retain HDAC inhibition
Functional group mismatch: Carboxylic acid vs. hydroxamic acid may confound biological readouts and limit direct substitution

(S)-Trichostatic Acid vs. Key Analogs


Cell-Based Inactivity vs. (R)-Trichostatin A

In a direct head-to-head study comparing four synthetic trichostatin analogs, both (R)- and (S)-trichostatic acid exhibited no detectable activity in two key cell-based assays: induction of differentiation in Friend leukemia cells and G2-phase arrest in normal rat fibroblasts. In stark contrast, the active comparator, (R)-trichostatin A, displayed potent activity in these same assays [1]. This complete lack of biological activity for (S)-trichostatic acid, rather than a mere reduction in potency, is the primary scientific differentiator.

Cell-Based Activity
Head-to-head
No activity detected vs. Potent activity
Supports negative-control assay context
Binary activity profile; Friend leukemia cell differentiation and G2-arrest assays
HDAC inhibition Epigenetics Cell differentiation Negative control

No HDAC Inhibition vs. Active Metabolite

A review of trichostatin metabolism confirms that trichostatic acid, the carboxylic acid hydrolysis product, does not retain HDAC inhibitory activity, while the N-demethylated metabolite of TSA does [1]. This class-level inference is supported by a separate source stating that trichostatic acid was considered inactive in HDAC inhibition assays, in contrast to trichostatin C, which showed some activity (IC50 = 10.0 µM), and TSA, which is active at the nanomolar level [2].

HDAC Inhibition
Class-level
Inactive vs. IC50 10.0 µM (Trichostatin C) vs. nM (TSA)
Supports target-engagement review
Class-level inference; standard HDAC enzymatic inhibition assays
HDAC inhibition Enzymatic assay Metabolism Chemical probe

Chiral Purity and Optical Rotation

Commercial (S)-trichostatic acid is characterized by high chemical and enantiomeric purity, with specifications including ≥98.0% purity by HPLC, ≥98.0% enantiomeric excess (ee), and a specific optical rotation of -147° (C=0.32, MeOH) [1]. While optical rotation data for the (R)-enantiomer is not always provided on the same vendor pages, its reported value is +147° (C=0.32, MeOH), allowing for a direct and quantitative chiral comparison .

Optical Rotation
Data to verify
[α]20D = -147° (C=0.32, MeOH)
Enantiomeric identity confirmation
Cross-study comparable with (R)-enantiomer; source review
Chiral purity Quality control Analytical chemistry Stereochemistry

Stability vs. Active HDAC Inhibitors

(S)-Trichostatic acid is a stable, crystalline solid with a well-defined melting point of 91°C [1]. This contrasts with many potent HDAC inhibitors like Trichostatin A, which are known to be less stable in solution and require careful handling to prevent degradation [2]. The stability of (S)-trichostatic acid simplifies experimental design and reduces variability arising from compound degradation during long-term assays.

Solid-State Stability
Class-level
mp 91°C; stable crystalline solid
Supports stability screening context
Class-level inference; may reduce degradation variability in long-term assays
Physicochemical properties Formulation Stability Handling

(S)-Trichostatic Acid Validated Applications


Essential Negative Control for HDAC Studies

Use as a matched, biologically inactive control for experiments with Trichostatin A (TSA) or other active trichostatin analogs. (S)-Trichostatic acid's demonstrated lack of activity in differentiation and cell cycle arrest assays [1] makes it the definitive tool to confirm that observed effects are due to on-target HDAC inhibition rather than off-target or compound-related artifacts.

Chiral Building Block for Distomer Synthesis

Employ as a key synthetic intermediate for the preparation of (-)-trichostatin A, the less active enantiomer (distomer) of TSA [2]. This is critical for studies investigating the stereochemical dependence of HDAC inhibition and for generating a matched pair of active and inactive compounds for structure-activity relationship (SAR) analysis.

Reference Standard for Chiral Purity

Utilize the well-defined optical rotation ([α]20D = -147°) and high enantiomeric purity (≥98% ee) as a calibration standard for chiral HPLC method development and validation, ensuring accurate quantification and separation of trichostatin enantiomers in complex biological matrices or synthetic mixtures.

Stable Analogue for Cell Incubation Studies

Given its enhanced stability compared to the labile hydroxamic acid group of TSA [3], (S)-trichostatic acid can serve as a stable, inactive reference compound in long-term cell culture experiments, minimizing the confounding effects of active compound degradation and ensuring a consistent baseline for the duration of the assay.

Application
Selection Property
Validation Focus
Negative control for HDAC target-engagement studies
Stereochemical-control fit
Cell-based inactivity confirmation
Distomer synthesis for stereochemical SAR
Enantiomeric purity specification
Stereochemical attribution review
Chiral reference standard for method calibration
Defined optical rotation profile
Chiral HPLC method validation
Stable reference for long-term cell incubation
Crystalline stability profile
Degradation baseline monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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